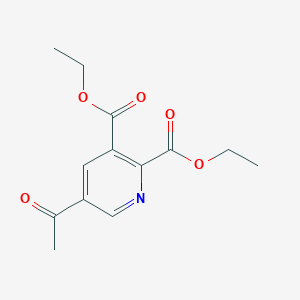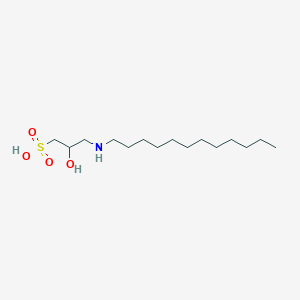
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid is an organic compound known for its surfactant properties. It is used in various scientific and industrial applications due to its ability to reduce surface tension and interact with biological membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid typically involves the reaction of dodecylamine with epichlorohydrin, followed by sulfonation. The reaction conditions include:
Reaction with Epichlorohydrin: Dodecylamine is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-70°C.
Sulfonation: The resulting product is then sulfonated using sulfur trioxide or chlorosulfonic acid. This step is usually performed at lower temperatures to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is common to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Dodecylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of 3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid involves its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the structure of biological membranes, making it useful in cell lysis and membrane studies. The molecular targets include lipid bilayers and membrane proteins, where it can alter membrane permeability and protein function.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecylamine: The amine precursor used in the synthesis of 3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid.
Sodium laureth sulfate: A related surfactant used in personal care products.
Uniqueness
This compound is unique due to its combination of an amine group, hydroxyl group, and sulfonic acid group, which provides it with distinct chemical reactivity and surfactant properties. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins.
Propiedades
Número CAS |
116448-23-8 |
|---|---|
Fórmula molecular |
C15H33NO4S |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
3-(dodecylamino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C15H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15(17)14-21(18,19)20/h15-17H,2-14H2,1H3,(H,18,19,20) |
Clave InChI |
VBVXCGIMJVVEFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCC(CS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


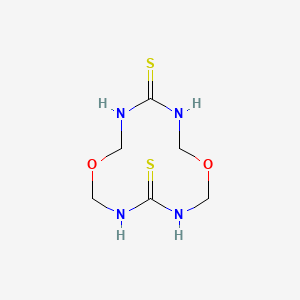
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)
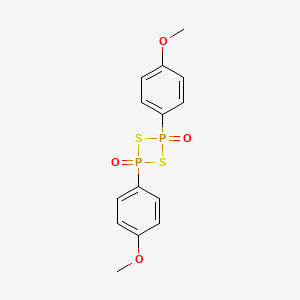
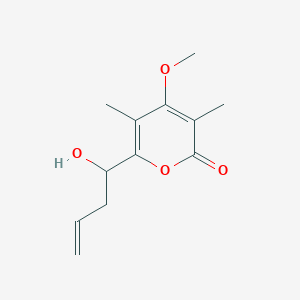

![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)


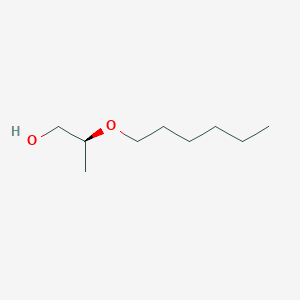

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)

![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
